N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide
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Overview
Description
“N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide” is a chemical compound. The name suggests that it contains a prop-2-enamide group (a type of unsaturated amide) and methoxyphenyl groups (aromatic rings with methoxy groups attached). These types of compounds are often involved in various chemical reactions due to the presence of the reactive amide group and the stability provided by the aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would contain a central prop-2-enamide group attached to a 2,4-dimethoxyphenyl group and a 4-methoxyphenyl group . The presence of the aromatic rings and the amide group would likely result in a planar or near-planar structure due to the conjugation of p-orbitals across the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the amide group and possibly the aromatic rings. The amide could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, although the methoxy groups would direct any incoming electrophiles to the positions ortho and para to themselves.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds. The presence of the aromatic rings and the methoxy groups could make the compound relatively non-polar, suggesting that it might be soluble in non-polar solvents .Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-5-18(21)20-19(13-6-8-14(22-2)9-7-13)16-11-10-15(23-3)12-17(16)24-4/h5-12,19H,1H2,2-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRRYKCQDUXYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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